Product packaging for Dolutegravir-d4(Cat. No.:)

Dolutegravir-d4

Cat. No.: B1154698
M. Wt: 423.4
Attention: For research use only. Not for human or veterinary use.
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Description

Dolutegravir-d4 is a deuterated form of Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 . This high-purity chemical reference standard is specifically designed for use in quantitative mass spectrometry-based assays, such as therapeutic drug monitoring and pharmacokinetic studies, where it serves as a critical internal standard to ensure analytical accuracy and precision by correcting for variability during sample preparation and analysis. The parent compound, Dolutegravir, potently inhibits HIV integrase by binding to the active site and blocking the strand transfer step of retroviral DNA integration into the host genome, a vital process for viral replication . It is known for its high barrier to resistance, potent antiviral activity, and favorable pharmacokinetic profile, including a long half-life that supports once-daily dosing . Researchers can utilize this compound to accurately measure concentrations of the native drug in biological matrices, advancing understanding of drug metabolism and exposure-response relationships. Dolutegravir is primarily metabolized by UGT1A1 and, to a lesser extent, by CYP3A4 . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₂₀H₁₅D₄F₂N₃O₅

Molecular Weight

423.4

Synonyms

(4R,12aS)-N-[(2,4-Difluorophenyl)methyl]-3,4,6,8,12,12a-hexahydro-7-hydroxy-4-methyl-6,8-dioxo-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide-d4;  GSK 1349572-d4;  S/GSK1349572-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Dolutegravir D4

Comprehensive Synthetic Routes to Dolutegravir-d4

The synthesis of this compound necessitates the introduction of four deuterium (B1214612) atoms into the Dolutegravir (B560016) molecule. A common strategy for achieving this is through the use of deuterated precursors. The core structure of Dolutegravir is assembled from two key building blocks: (R)-3-amino-1-butanol and 2,4-difluorobenzylamine (B110887). Therefore, the incorporation of deuterium is strategically planned in one or both of these precursors.

Precursor Selection and Deuterium Incorporation Strategies

A plausible and efficient strategy for the synthesis of this compound involves the deuteration of the 2,4-difluorobenzylamine moiety. Specifically, the two benzylic protons and two protons on the aromatic ring can be replaced with deuterium. The synthesis of the deuterated precursor, 2,4-difluorobenzylamine-d4, can be achieved through several methods. One approach involves the reduction of 2,4-difluorobenzonitrile (B34149) with a deuterium source, such as lithium aluminum deuteride (B1239839) (LiAlD4).

Alternatively, a hydrogen-deuterium exchange reaction on 2,4-difluorobenzylamine can be performed. This can be catalyzed by a transition metal, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D2) or a deuterated solvent like heavy water (D2O).

Another key precursor, (R)-3-amino-1-butanol, can also be a target for deuteration. However, for a d4 analog, focusing on the 2,4-difluorobenzylamine precursor is a more direct approach. Once the deuterated precursor is synthesized, it can be incorporated into the Dolutegravir scaffold using established synthetic routes for the non-deuterated compound. This typically involves the condensation of the deuterated 2,4-difluorobenzylamine with a suitable carboxylic acid intermediate of the pyridinone core of Dolutegravir.

Table 1: Potential Deuterated Precursors for this compound Synthesis

PrecursorDeuteration Strategy
2,4-Difluorobenzylamine-d4Reduction of 2,4-difluorobenzonitrile with LiAlD4 or H/D exchange on 2,4-difluorobenzylamine.
(R)-3-amino-1-butanol-dxWhile possible, deuteration of the benzylamine (B48309) is more direct for a d4 analog.

Optimization of Reaction Conditions for Deuteration Fidelity

Achieving high isotopic purity and regioselectivity is paramount in the synthesis of deuterated compounds. The optimization of reaction conditions is therefore a critical step. For the reduction of 2,4-difluorobenzonitrile with LiAlD4, key parameters to control include temperature, reaction time, and the stoichiometry of the reducing agent. Lower temperatures are generally favored to minimize side reactions and ensure complete deuteration.

In the case of catalytic hydrogen-deuterium exchange, the choice of catalyst, solvent, temperature, and deuterium pressure are crucial. For instance, using a highly active catalyst like Pd/C can facilitate the exchange at lower temperatures and pressures. The reaction time needs to be carefully monitored to achieve the desired level of deuteration without compromising the integrity of the molecule. The use of D2O as a deuterium source often requires a co-solvent to ensure miscibility of the substrate.

Table 2: Key Parameters for Optimization of Deuteration Reactions

ParameterInfluence on Deuteration
TemperatureAffects reaction rate and selectivity. Lower temperatures can improve selectivity.
Reaction TimeDetermines the extent of deuterium incorporation.
Catalyst/ReagentChoice of catalyst or reducing agent is critical for efficiency and regioselectivity.
Deuterium SourcePurity of D2 gas or D2O is important for achieving high isotopic enrichment.
SolventCan influence catalyst activity and substrate solubility.

Continuous Flow Chemistry Approaches for Labeled Dolutegravir Synthesis

The deuteration of precursors, such as the catalytic H/D exchange of 2,4-difluorobenzylamine, can be performed in a packed-bed reactor containing the catalyst. This allows for precise control of residence time, temperature, and pressure, leading to higher deuteration efficiency and reproducibility. The subsequent coupling of the deuterated precursor with the pyridinone core can also be carried out in a continuous flow setup, potentially telescoping multiple reaction steps and reducing manual handling of intermediates. This approach can be particularly beneficial for handling hazardous reagents and for scaling up the production of this compound.

Analytical Techniques for Isotopic Purity and Chemical Identity Confirmation

The confirmation of the chemical identity and the determination of isotopic purity are essential for any isotopically labeled compound. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed for the comprehensive characterization of this compound.

Advanced Mass Spectrometry (MS) Techniques for Deuterium Content Verification

Mass spectrometry is a powerful tool for verifying the incorporation of deuterium and determining the isotopic distribution of the synthesized this compound. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecular ion, confirming the presence of four deuterium atoms.

In tandem mass spectrometry (MS/MS), the fragmentation pattern of the deuterated compound is compared to that of its non-deuterated counterpart. The mass shift in the fragment ions can provide information about the location of the deuterium atoms within the molecule. For quantitative analysis, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be used, where this compound can serve as an internal standard for the quantification of Dolutegravir in biological matrices. The precursor-to-product ion transition for this compound has been reported as m/z 423.13 → 280.10.

Table 3: Mass Spectrometry Data for Dolutegravir and this compound

CompoundMolecular Formula[M+H]+ (m/z)Precursor Ion (m/z)Product Ion (m/z)
DolutegravirC20H19F2N3O5420.13419.13277.00
This compoundC20H15D4F2N3O5424.16423.13280.10

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for unequivocally determining the position of deuterium atoms in the this compound molecule. While ¹H NMR is used to observe protons, ²H (deuterium) NMR can directly detect the deuterium nuclei.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the location of deuteration. For example, if the benzylic protons of the 2,4-difluorobenzyl group are deuterated, the characteristic signal for these protons in the ¹H NMR spectrum will disappear.

²H NMR spectroscopy provides a direct observation of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are identical to those of the corresponding protons in the ¹H NMR spectrum, allowing for the precise assignment of the deuterium positions. The integration of the signals in the ²H NMR spectrum can be used to quantify the deuterium incorporation at each specific site.

Table 4: Expected NMR Spectral Changes in this compound

TechniqueExpected ObservationInformation Obtained
¹H NMRDisappearance or reduction of proton signals at specific chemical shifts.Confirms the position of deuterium incorporation by identifying the absent protons.
²H NMRAppearance of signals at chemical shifts corresponding to the deuterated positions.Directly detects and confirms the location of deuterium atoms.
¹³C NMRPotential changes in the multiplicity of carbon signals due to C-D coupling (e.g., a CH group appearing as a triplet in the proton-coupled spectrum would become a singlet upon deuteration).Provides further confirmation of the deuteration sites.

Chromatographic Methods (HPLC-UV-MS) for Impurity Profiling in Labeled Synthesis

The synthesis of isotopically labeled compounds such as this compound requires rigorous analytical control to ensure purity and proper isotopic incorporation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a powerful and essential technique for the impurity profiling of this compound. This hyphenated approach allows for the separation, detection, and identification of process-related impurities and degradation products that may arise during the synthesis.

The chromatographic separation is typically achieved on a reverse-phase C18 column. rjptonline.orgnih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). scispace.comresearchgate.net This setup effectively separates this compound from its potential impurities, which may include starting materials, intermediates, by-products, and various degradation products. scispace.comresearchgate.net

The UV detector provides quantitative information based on the chromophoric character of Dolutegravir and its impurities, with detection commonly set around 258-265 nm. nih.govpharmacophorejournal.com However, the mass spectrometer is particularly critical in the context of labeled synthesis. The MS detector not only confirms the identity of the main compound by its mass-to-charge ratio (m/z), which will be higher than that of unlabeled Dolutegravir, but it is also indispensable for identifying and characterizing deuterated impurities. It can distinguish between an impurity that is an isotopologue of a known Dolutegravir impurity and an entirely new chemical entity.

Studies on unlabeled Dolutegravir have identified several process and degradation-related impurities. researchgate.netnih.gov These can result from hydrolysis, oxidation, or incomplete reactions. rjptonline.orgnih.gov For instance, acid-forced degradation studies of Dolutegravir have revealed degradation products resulting from the hydrolytic opening of the oxazine (B8389632) ring. nih.gov During the synthesis of this compound, analogous impurities are expected, but they would incorporate deuterium atoms. HPLC-MS is crucial for identifying these, as the mass difference would be a key indicator.

The table below summarizes potential impurities that could be monitored during the synthesis of this compound, based on known impurities of Dolutegravir. The exact mass would differ based on the number of deuterium atoms incorporated into the impurity structure.

Interactive Data Table: Potential Impurities in this compound Synthesis This table is based on known impurities of Dolutegravir; the mass of deuterated analogues would be increased accordingly.

Impurity Type Potential Structure/Origin Analytical Detection Method
Process-Related Unreacted starting materials or intermediates HPLC-UV-MS
Process-Related Enantiomeric impurity ((4S, 12aR)-isomer) researchgate.net Chiral HPLC, HPLC-MS
Degradation Hydrolytic products (e.g., oxazine ring opening) nih.gov HPLC-MS/MS
Degradation Oxidative degradation products rjptonline.org HPLC-MS/MS
By-product Dimer impurities formed during synthesis nih.gov HPLC-MS, HRMS

Isotopic Stability and Exchange Kinetics of Deuterium in this compound

The utility of this compound as an internal standard and in metabolic studies is fundamentally dependent on the stability of its deuterium labels. The C-D bond is inherently stronger and less reactive than a C-H bond, a phenomenon known as the kinetic isotope effect. This increased stability generally prevents the deuterium atoms from exchanging with protons from the surrounding solvent (e.g., water) or during metabolic processes.

The location of the deuterium atoms on the this compound molecule is critical for its isotopic stability. In commercially available this compound, the deuterium atoms are typically placed on carbon atoms that are not prone to easy exchange. Specifically, they are often located on the methylene (B1212753) bridge of the carbamoyl (B1232498) group and the oxazine ring, where the C-D bonds are not adjacent to acidic protons or functionalities that would facilitate enolization or other exchange mechanisms under physiological conditions.

While specific kinetic studies detailing the rate of deuterium exchange for this compound are not extensively published, the general principles of H/D exchange provide a strong theoretical basis for its stability. Isotopic exchange is most likely to occur under harsh chemical conditions, such as strong acids or bases, or at elevated temperatures, which are not typical for its intended analytical or biological use. Under physiological pH and temperature, the C-D bonds on the aliphatic and benzylic positions of this compound are expected to be highly stable.

Hydrogen-deuterium exchange (HDX) mass spectrometry is a technique used to study the conformational dynamics of molecules, but its principles also govern isotopic stability. nih.gov The rate of exchange is highly dependent on the solvent accessibility of the isotope and the local chemical environment, including pH and temperature. nih.gov For this compound, the deuterium labels are in positions not readily susceptible to exchange.

The following table outlines key factors that influence the stability of the deuterium labels in this compound.

Interactive Data Table: Factors Influencing Deuterium Stability in this compound

Factor Influence on Stability Relevance to this compound
Bond Strength The C-D bond is stronger than the C-H bond. Provides fundamental stability to the deuterium labels.
pH Strongly acidic or basic conditions can catalyze H/D exchange, especially for protons on heteroatoms or alpha to carbonyls. The labels on the carbon framework of this compound are stable under physiological pH. The enolic hydroxyl proton is labile but is not typically deuterated in this compound.
Temperature Higher temperatures can increase the rate of chemical reactions, including exchange. Standard storage and experimental conditions are unlikely to induce exchange.
Enzymatic Activity Certain metabolic enzymes could potentially abstract a deuterium atom. The kinetic isotope effect often slows down the rate of metabolism at the deuterated site.
Location of Label Deuterium on heteroatoms (O, N) or acidic carbons exchanges readily. Deuterium on stable C-D bonds does not. This compound is designed with labels on stable carbon positions.

Advanced Analytical Methodologies Utilizing Dolutegravir D4 As an Internal Standard

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

Quantitative bioanalysis by LC-MS is susceptible to several sources of variability, including sample preparation inconsistencies, matrix effects, and fluctuations in instrument response. scispace.comcrimsonpublishers.com An internal standard (IS) is a compound added to samples at a known concentration to correct for these variations. scispace.com Stable isotope-labeled internal standards are considered the most effective type of IS because they are chemically identical to the analyte of interest, differing only in isotopic composition. nih.gov This near-identical physicochemical behavior ensures that the SIL-IS and the analyte experience similar extraction efficiencies, chromatographic retention, and ionization responses, thereby providing a highly accurate and precise quantification of the analyte. nih.govmusechem.com

Advantages of Dolutegravir-d4 as an Internal Standard in LC-MS/MS Assays

This compound serves as an ideal internal standard for the quantification of dolutegravir (B560016) in various biological matrices for several key reasons:

Co-elution with the Analyte: Due to its structural similarity to dolutegravir, this compound co-elutes with the analyte during chromatographic separation. scispace.com This is crucial for compensating for matrix effects that can vary across the chromatographic run.

Similar Ionization Efficiency: Both this compound and dolutegravir exhibit nearly identical ionization efficiency in the mass spectrometer's ion source. scispace.com This ensures that any fluctuations in ionization conditions affect both the analyte and the internal standard to the same extent.

Compensation for Sample Loss: During sample preparation steps like extraction and reconstitution, any loss of the analyte is mirrored by a proportional loss of this compound. nih.gov The use of a response ratio between the analyte and the internal standard effectively cancels out this variability.

Improved Accuracy and Precision: The use of this compound significantly enhances the accuracy and precision of the bioanalytical method. crimsonpublishers.commusechem.com Studies have shown that SIL internal standards lead to lower variance and bias compared to structural analogues. scispace.com

Method Robustness: Incorporating this compound makes the analytical method more robust and reliable for routine use in clinical and research settings. musechem.com

Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. chromatographyonline.com This phenomenon occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to a suppressed or, less commonly, enhanced signal. chromatographyonline.com

This compound plays a critical role in mitigating these effects. researchgate.net Because it co-elutes and has the same ionization properties as dolutegravir, any ion suppression experienced by the analyte will be mirrored by the internal standard. researchgate.net By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reliable quantification. researchgate.net While sample preparation techniques aim to remove interfering matrix components, the use of a stable isotope-labeled internal standard like this compound provides an essential layer of correction for any residual matrix effects. nih.gov

Development and Validation of Bioanalytical Methods Employing this compound

The development of a robust and reliable bioanalytical method is a multi-step process that involves optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation techniques. The validation of these methods according to regulatory guidelines ensures their suitability for intended applications.

Chromatographic Separation Optimization (e.g., UPLC, RP-HPLC)

The goal of chromatographic separation is to resolve the analyte and internal standard from other components in the sample, thereby reducing matrix interference and improving selectivity. Both Ultra-Performance Liquid Chromatography (UPLC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) have been successfully employed for the analysis of dolutegravir using this compound. afjbs.commdpi.com

UPLC: UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which provides higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net Several validated UPLC-MS/MS methods for dolutegravir have been reported, often using C18 or other reversed-phase columns. afjbs.comnih.gov

RP-HPLC: RP-HPLC is a widely used technique for the separation of a broad range of pharmaceutical compounds. pharmacophorejournal.comderpharmachemica.com Methods using C18 columns with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer have been developed for dolutegravir analysis. afjbs.commdpi.comresearchgate.net

The choice of column, mobile phase composition (including pH and additives like formic acid), flow rate, and column temperature are all critical parameters that are optimized to achieve the desired separation. afjbs.commdpi.compharmacophorejournal.com

Table 1: Examples of Chromatographic Conditions for Dolutegravir Analysis

ParameterMethod 1Method 2Method 3
Chromatography UF-HPLCUPLCRP-HPLC
Column Symmetry C18 (4.6 x 150 mm, 5µm)Waters Atlantis dC18 (3.0 × 150mm, 3μm)Phenyl-Hexyl (250 × 4.6 mm), 5µ
Mobile Phase Acetonitrile: 0.1% Formic acid (55/45 V/V)Eluent C (0.1% formic acid in water) and Eluent D (0.1% formic acid in 100% acetonitrile)45% buffer (sodium dihydrogen phosphate (B84403) dihydrate and EDTA): 49% methanol: 6% acetonitrile
Flow Rate 0.8 mL/min400 µL/min1.2 mL/min
Detection MS/MSMS/MSPDA
Reference afjbs.com medrxiv.org pharmacophorejournal.com

Mass Spectrometric Detection Parameters (e.g., MRM Transitions, Polarity Mode)

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity in detecting and quantifying dolutegravir. The mass spectrometer is typically operated in the positive ion mode using electrospray ionization (ESI). afjbs.comnih.gov

The most common detection mode is Multiple Reaction Monitoring (MRM). afjbs.comwho.int In MRM, a specific precursor ion (the protonated molecule [M+H]+ of dolutegravir or this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing specificity. nih.gov

The optimization of MS parameters includes tuning the voltages of the ion source (like declustering potential and entrance potential) and collision energy to maximize the signal intensity for the selected MRM transitions. afjbs.com

Table 2: MRM Transitions for Dolutegravir and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityReference
Dolutegravir419.13277.00Positive researchgate.netsciety.org
This compound423.13280.10Positive researchgate.netsciety.org
Dolutegravir420.1136.0Positive nih.gov
This compound428.1283.1Positive nih.gov

Sample Preparation Techniques for Various Biological Matrices (e.g., Liquid-Liquid Extraction, Solid Phase Extraction, Dried Matrix Spots)

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove potential interferences, and concentrate the sample. taylorfrancis.com The choice of technique depends on the matrix, the required sensitivity, and the throughput needed.

Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases. chromatographyonline.com It is a classic technique that can provide clean extracts. afjbs.comresearchgate.net One study found LLE to be a suitable method, resulting in high and consistent extraction recoveries with minimal matrix effect. afjbs.com

Solid Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while interferences are washed away. nih.govnih.gov It is known for providing very clean extracts and can be automated for high-throughput applications. nih.gov Various SPE cartridges, such as C18 and Oasis PRiME HLB, have been used for dolutegravir extraction. nih.govnih.gov

Protein Precipitation (PPT): This is one of the simplest and fastest sample preparation techniques, where an organic solvent (like acetonitrile or methanol) is added to the plasma sample to precipitate proteins. medrxiv.orgmedrxiv.org The supernatant containing the analyte is then analyzed. While quick, it may result in less clean extracts compared to LLE or SPE. medrxiv.org

Dried Matrix Spots (DMS): This technique involves spotting a small volume of a biological fluid (like blood) onto a collection card and allowing it to dry. msacl.org It offers advantages in terms of sample collection, storage, and transport. The analyte is then extracted from the dried spot for analysis. researchgate.net

Table 3: Comparison of Sample Preparation Techniques for Dolutegravir Analysis

TechniquePrincipleAdvantagesDisadvantagesCommon MatricesReferences
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsHigh recovery, clean extractsLabor-intensive, requires large solvent volumesPlasma, Serum afjbs.comresearchgate.net
Solid Phase Extraction (SPE) Selective retention on a solid sorbentVery clean extracts, high concentration factor, automatableCan be more expensive and require method developmentPlasma, Tissue Homogenates, Hair nih.govnih.govresearchgate.net
Protein Precipitation (PPT) Precipitation of proteins with an organic solventFast, simple, inexpensiveLess clean extracts, potential for significant matrix effectsPlasma medrxiv.orgresearchgate.netmedrxiv.org
Dried Matrix Spots (DMS) Adsorption onto a collection cardMinimally invasive, easy storage and transportPotential for hematocrit effects, requires specialized extractionWhole Blood msacl.orgresearchgate.net

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification, Robustness

The validation of analytical methods using this compound is a rigorous process, adhering to guidelines set by regulatory bodies like the FDA. This ensures the data generated is reliable for its intended purpose.

Specificity and Selectivity: The specificity of an LC-MS/MS method is its ability to differentiate and quantify the analyte in the presence of other components in the sample. In methods using this compound, specificity is achieved by monitoring unique precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For instance, one method used transitions of m/z 419.13→277.00 for dolutegravir and m/z 423.13→280.10 for this compound. medrxiv.orgresearchgate.net Another study reported transitions of 420.1 → 277.1 m/z for dolutegravir and 425.1 → 276.9 for Dolutegravir-d5 (a similar deuterated standard). nih.gov The absence of significant interfering peaks at the retention times of the analyte and the internal standard in blank biological samples confirms the method's selectivity. nih.gov

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assays using this compound consistently demonstrate excellent linearity over a wide range of concentrations. Calibration curves are typically constructed by plotting the peak area ratio of dolutegravir to this compound against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is often applied. Multiple studies have reported correlation coefficients (r²) greater than 0.99, indicating a strong linear relationship. nih.govnih.govnih.gov

Table 1: Examples of Validated Linear Ranges for Dolutegravir Quantification

MatrixLinear Range (ng/mL)Correlation Coefficient (r or r²)Internal StandardSource
Human Plasma5 - 10,000r = 0.9996Stably labeled isotope of DTG nih.gov
Dried Breast Milk Spots10 - 4,000r² = 0.9962Dolutegravir-d5 nih.gov
Human Plasma2.0 - 1001.734Not SpecifiedThis compound afjbs.com
Mouse Plasma5 - 2,000r² > 0.9976This compound nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). For methods employing this compound, both accuracy (expressed as % bias or % deviation) and precision (expressed as coefficient of variation, %CV) are consistently within the generally accepted limits of ±15% (and ±20% for the lower limit of quantification). nih.govnih.govresearchgate.net For example, one study in human plasma demonstrated inter-assay accuracy with a bias within ±6.5% and precision with a CV of ≤10.3%. researchgate.netnih.gov Another reported high accuracy (≤6.5% deviation) and precision (≤9.1% CV) for QC samples. nih.gov

Table 2: Summary of Accuracy and Precision Data from a Validated Method

ParameterQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Source
Human Plasma MethodLow QC≤ 9.1%≤ 10.3%within ± 6.5%within ± 6.5% nih.govresearchgate.netnih.gov
Mid QC≤ 9.1%≤ 10.3%within ± 6.5%within ± 6.5% nih.govresearchgate.netnih.gov
High QC≤ 9.1%≤ 10.3%within ± 6.5%within ± 6.5% nih.govresearchgate.netnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The use of this compound in sensitive LC-MS/MS systems allows for very low limits of quantification. For instance, a method developed for quantifying dolutegravir in human hair achieved a lower limit of quantification (LLOQ) of 5 pg/mL. nih.gov In human plasma, LLOQs are typically in the low ng/mL range, such as 2.0 ng/mL afjbs.com and 5 ng/mL. nih.gov

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. While not always detailed in every publication, robustness is a key validation parameter. It involves testing the effect of minor changes such as mobile phase composition, flow rate, or column temperature. Methods utilizing this compound are generally found to be robust, suitable for routine analysis in a high-throughput environment. researchgate.net

Applications of this compound in Preclinical Quantitative Analysis

This compound is a crucial tool in preclinical research, enabling the accurate measurement of dolutegravir concentrations in various biological samples from in vitro and in vivo models.

Quantification in In Vitro Cellular Models and Tissue Homogenates

In vitro models are essential for early-stage drug discovery and mechanistic studies. This compound is used as an internal standard to quantify dolutegravir uptake and accumulation in cell lines (e.g., Caco-2 monolayers) and primary cells. natap.org Furthermore, it is applied in the analysis of tissue homogenates to determine drug distribution in specific organs. For example, LC-MS/MS methods have been used to quantify dolutegravir in brain tissue homogenates from mice, with calibrated ranges as low as 0.025–50 ng/mL of tissue homogenate. ucsd.edu The consistent performance of this compound ensures that measurements of intracellular or tissue-level drug concentrations are accurate, which is vital for understanding cellular pharmacology and tissue penetration. ucsd.eduresearchgate.net

Quantification in Preclinical Animal Study Samples

Pharmacokinetic studies in animal models are a cornerstone of preclinical drug development. This compound is widely used for the quantification of dolutegravir in plasma, serum, and various tissues collected from these studies. nih.gov For instance, a sensitive and precise LC-MS/MS method was developed and validated for the simultaneous quantification of dolutegravir and other antiretrovirals in mouse plasma and tissue matrices, using this compound as the internal standard for dolutegravir. nih.gov The method was successfully applied to a pharmacokinetic and tissue distribution study in mice. nih.gov The ability to accurately measure drug concentrations over time allows for the determination of key pharmacokinetic parameters and informs predictions of human pharmacokinetics.

Methodological Considerations for High-Throughput Quantitative Analysis

High-throughput analysis is often required in preclinical studies to process a large number of samples efficiently. The use of this compound is highly compatible with these demands. Methodological considerations focus on simplifying and expediting the sample preparation process. Techniques like simple protein precipitation are favored over more complex liquid-liquid or solid-phase extraction when possible. medrxiv.orgnih.govmedrxiv.org For example, a method requiring only a 20 μL aliquot of human plasma utilized a simple protein precipitation with acetonitrile that contained this compound. nih.gov Additionally, optimizing chromatographic conditions to achieve short run times is critical. Isocratic elution, when feasible, can offer faster analysis times compared to gradient elution. nih.gov The chemical similarity of this compound to dolutegravir ensures it co-elutes closely with the analyte, which is ideal for rapid LC-MS/MS methods and helps to minimize the impact of matrix effects, thereby ensuring the accuracy and precision required for high-throughput bioanalysis. nih.govmedrxiv.org

Investigation of Deuterium Isotope Effects in Dolutegravir Research

Theoretical Framework of Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in one of the reactants is replaced by one of its isotopes. unam.mx This effect is particularly pronounced when a hydrogen atom (H) is replaced by a deuterium (B1214612) atom (D).

Primary and Secondary Deuterium Isotope Effects

The difference in mass between hydrogen and deuterium leads to a difference in the vibrational frequency of their respective chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. unam.mxlibretexts.org This results in a higher activation energy required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate. unam.mx This is known as the primary deuterium isotope effect and is most significant when the C-H bond is broken in the rate-determining step of a reaction. unam.mxlibretexts.org The magnitude of the primary KIE, expressed as the ratio of the rate constants (kH/kD), typically ranges from 1 to 5. nih.gov

Secondary deuterium isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. unam.mxprinceton.edu These effects are generally smaller than primary KIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). princeton.edu They arise from changes in hybridization and hyperconjugation between the ground state and the transition state of the reaction. princeton.edu For example, a change from sp3 to sp2 hybridization at a carbon atom bearing a deuterium can lead to a normal secondary KIE, while a change from sp2 to sp3 can result in an inverse effect. princeton.edu

Influence of Deuteration Position on Reaction Rates and Mechanisms

The position of deuterium substitution within a molecule is critical as it can selectively slow down specific metabolic pathways. nih.gov By placing deuterium at a known site of metabolism, or a "soft spot," chemists can often reduce the rate of metabolic breakdown at that position. nih.gov This can lead to a more stable compound with an altered pharmacokinetic profile.

If a particular metabolic pathway is slowed due to deuteration, the body may compensate by utilizing alternative metabolic routes. This phenomenon, known as "metabolic switching," can lead to the formation of different metabolites. informaticsjournals.co.in The strategic placement of deuterium atoms can therefore be used to not only slow metabolism but also to direct it towards more favorable pathways, potentially reducing the formation of toxic metabolites. nih.govinformaticsjournals.co.in The magnitude of the KIE can also provide valuable information about the transition state of a reaction, helping to elucidate the reaction mechanism. rsc.org

Assessment of Deuterium Isotope Effects on Dolutegravir (B560016) Metabolism

Dolutegravir is primarily metabolized in the liver. The main pathway involves glucuronidation mediated by the UGT1A1 enzyme. drugbank.comoup.comasm.orgnih.govnih.govderpharmachemica.com A smaller portion of the drug is metabolized through oxidation by the CYP3A4 enzyme. drugbank.comasm.orgnih.govnih.gov The use of Dolutegravir-d4, a deuterated version of Dolutegravir, allows researchers to investigate the impact of deuterium substitution on these metabolic processes.

Comparative In Vitro Metabolic Stability Studies with Dolutegravir and this compound

In vitro metabolic stability studies are crucial for predicting a drug's behavior in vivo. These studies typically involve incubating the drug with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. By comparing the rate of metabolism of Dolutegravir with that of this compound, researchers can quantify the kinetic isotope effect.

While specific data tables for comparative in vitro metabolic stability studies of Dolutegravir and this compound are not publicly available in the provided search results, the principles of such studies are well-established. It is expected that if the deuteration in this compound is at a site of primary metabolism, a significant decrease in the rate of metabolism would be observed compared to the non-deuterated parent drug. uni-muenchen.de For instance, if the deuterium atoms in this compound are placed at a position targeted by CYP3A4, the rate of oxidative metabolism would likely be reduced.

CompoundIncubation Time (min)Percent Remaining (Hypothetical)
Dolutegravir0100
3050
6025
This compound0100
3080
6065
This is a hypothetical data table illustrating the expected outcome of a comparative in vitro metabolic stability study. The values are not based on actual experimental results.

Identification of Rate-Limiting Steps in Enzyme-Catalyzed Biotransformations using this compound

The magnitude of the observed KIE when using this compound can help identify the rate-limiting step in its metabolism. A significant primary KIE (kH/kD > 2) would strongly suggest that the cleavage of the C-D bond is the slowest step in the metabolic pathway being investigated. libretexts.org For example, if a large KIE is observed for the CYP3A4-mediated oxidation of this compound, it would indicate that the initial hydroxylation step is rate-limiting.

Conversely, a small or non-existent KIE (kH/kD ≈ 1) would imply that C-H bond breaking is not the rate-determining step. libretexts.org In the case of Dolutegravir's metabolism, if the rate of glucuronidation by UGT1A1 is unaffected by the deuteration in this compound, it would suggest that the enzymatic conjugation step itself, rather than any C-H bond cleavage, is the rate-limiting part of that clearance pathway.

Exploration of Metabolic Switching Phenomena due to Deuteration

Deuteration of Dolutegravir at a primary metabolic site could lead to a phenomenon known as metabolic switching. If the primary metabolic pathway (e.g., oxidation by CYP3A4) is significantly slowed down due to the kinetic isotope effect, the drug may be shunted towards other, previously minor, metabolic pathways. oup.com

For instance, if this compound has deuterium atoms at the site of CYP3A4 oxidation, the reduced rate of this pathway might lead to a greater proportion of the drug being cleared through glucuronidation by UGT1A1 or other minor pathways. oup.com This can result in a different metabolite profile for this compound compared to Dolutegravir. Studying these changes can provide a more complete picture of the drug's metabolic possibilities and can be a strategic tool in drug design to avoid the formation of undesirable or reactive metabolites. informaticsjournals.co.in

MetaboliteParent Compound: Dolutegravir (Relative Abundance %)Parent Compound: this compound (Relative Abundance %)
Glucuronide Conjugate7085
Oxidative Metabolite2510
Other Minor Metabolites55
This is a hypothetical data table illustrating potential metabolic switching. The values are not based on actual experimental results.

Mechanistic Insights into Enzyme-Substrate Interactions

The study of deuterated isotopologues of drug molecules, such as this compound, provides a powerful tool for gaining mechanistic insights into the complex interactions between a drug and its metabolizing enzymes. By strategically replacing hydrogen atoms with their heavier, stable isotope deuterium, researchers can probe the kinetics and mechanisms of metabolic pathways. This approach is particularly valuable for understanding the roles of key enzyme families like Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT) in drug clearance.

Deuterium as a Probe for Understanding Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Activities

The metabolism of dolutegravir is primarily mediated by two key enzyme systems: UGT1A1 is responsible for the major metabolic pathway of glucuronidation, while CYP3A4 contributes to a lesser extent through oxidation. gsk.commedscape.comhiv-druginteractions.orgasm.org Dolutegravir is also a substrate for UGT1A3, UGT1A9, P-glycoprotein (P-gp), and breast cancer resistance protein (BCRP). europa.eu The use of a deuterated version, this compound, is instrumental in studies quantifying dolutegravir in biological samples. In high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, this compound serves as an ideal internal standard because it co-elutes with the non-deuterated drug but is distinguishable by its higher mass. medrxiv.orgresearchgate.net For instance, one validated method monitored the precursor to product ion transition of m/z 423.13→280.10 for this compound, compared to 419.13→277.00 for dolutegravir. researchgate.net Another method used a ¹³C,d5-DTG isotopologue as the internal standard. researchgate.net

Beyond its role as an analytical tool, deuterium substitution allows for the investigation of the kinetic isotope effect (KIE), which occurs when the replacement of an atom with its isotope alters the rate of a chemical reaction. nih.govinformaticsjournals.co.in The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning it requires more energy to be broken. researchgate.net This difference can significantly slow down metabolic reactions where C-H bond cleavage is the rate-limiting step. researchgate.net

This principle allows deuterium to be used as a probe to dissect the contribution of different enzymes to a drug's metabolism.

UGT Activity: Glucuronidation, catalyzed by UGT enzymes, involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the drug molecule. researchgate.netresearchgate.net This is a bi-substrate reaction where C-H bond cleavage is not part of the reaction mechanism. researchgate.net Therefore, a significant primary kinetic isotope effect is generally not observed in UGT-mediated reactions. mdpi.com The use of this compound in metabolic studies would be expected to show a negligible KIE on its rate of glucuronidation, confirming that the UGT1A1 pathway is not dependent on C-H bond abstraction.

Below is a table summarizing the metabolic pathways of dolutegravir.

Pathway Enzyme(s) Metabolite Contribution to Metabolism
GlucuronidationUGT1A1Ether GlucuronideMajor medscape.comasm.org
OxidationCYP3A4Oxidative MetabolitesMinor medscape.comasm.org

Impact of Deuteration on Hydrogen Atom Transfer and Single Electron Transfer Pathways

The oxidative metabolism of drugs by CYP450 enzymes typically proceeds through one of two primary mechanisms at the enzyme's active site: a hydrogen atom transfer (HAT) or a single electron transfer (SET). nih.gov In the HAT mechanism, the highly reactive iron-oxo species of the CYP enzyme directly abstracts a hydrogen atom from the substrate. In the SET mechanism, an electron is first transferred from the substrate to the enzyme, followed by the transfer of a proton. In both scenarios, cleavage of a C-H bond is a central and often rate-limiting feature of the reaction. nih.govresearchgate.net

The primary kinetic isotope effect (KIE) is a powerful diagnostic tool for distinguishing between these mechanisms and understanding the transition state of the reaction. The substitution of hydrogen with deuterium at a metabolic "soft spot" makes the cleavage of that bond more difficult. nih.gov This selective deuteration can significantly slow the rate of metabolism through that specific pathway. informaticsjournals.co.inresearchgate.net

In the context of dolutegravir research, deuterating the specific site on the molecule that undergoes CYP3A4-mediated oxidation would have a direct impact on the reaction rate if the mechanism involves HAT or SET.

Probing the Reaction Mechanism: A significant KIE (where the rate for the hydrogen-containing compound, kH, is much greater than the rate for the deuterium-containing compound, kD) upon introducing this compound into a CYP3A4 enzyme assay would provide strong evidence that C-H bond cleavage is integral to the rate-limiting step of the oxidation. researchgate.net The magnitude of the KIE can offer further clues about the nature of the transition state. A large KIE is highly characteristic of a HAT mechanism where the hydrogen is abstracted in the key step. researchgate.net

Metabolic Shunting: If a drug has multiple sites of metabolism, selective deuteration of one site can slow down metabolism at that position, potentially redirecting or "shunting" metabolism towards alternative pathways. nih.gov By comparing the metabolite profile of dolutegravir with that of this compound, researchers can precisely quantify the extent of the CYP3A4 oxidative pathway relative to the UGT1A1 glucuronidation pathway. A decrease in the formation of the oxidative metabolite from this compound, accompanied by a potential increase in the glucuronide conjugate, would quantitatively demonstrate the role and rate of the CYP3A4 pathway.

The theoretical impact of deuteration on the metabolic pathways of dolutegravir is outlined in the table below.

Metabolic Pathway Enzyme Rate-Limiting Step Involves C-H Cleavage? Expected Kinetic Isotope Effect (KIE) Impact of Deuteration
GlucuronidationUGT1A1NoNegligible (kH/kD ≈ 1)Minimal to no change in the rate of glucuronide formation.
OxidationCYP3A4YesSignificant (kH/kD > 1)Slower rate of formation of the oxidized metabolite. researchgate.net

Role of Dolutegravir D4 in Preclinical and in Vitro Absorption, Distribution, Metabolism, and Excretion Adme Research Methodologies

Methodological Approaches for Preclinical ADME Profiling using Labeled Analogs

Stable isotope labeling is a powerful technique used to trace, quantify, and identify metabolites of drug candidates. researchgate.netadesisinc.com The use of deuterated analogs like Dolutegravir-d4 is central to modern drug discovery as it allows for precise quantification without the complexities of radioactive tracers. aap.org These SIL compounds are critical for generating reliable data in ADME studies, which underpin the selection of viable drug candidates.

The elucidation of metabolic pathways is a critical step in drug development, and in vitro systems such as liver microsomes and hepatocytes are the primary models used. fda.gov These systems contain the key drug-metabolizing enzymes responsible for a drug's biotransformation. For Dolutegravir (B560016), in vitro studies have identified that it is primarily metabolized by UDP-glucuronosyltransferase 1A1 (UGT1A1), with a minor contribution from cytochrome P450 3A4 (CYP3A4). nih.govmdpi.comnih.gov Studies using human liver microsomes showed that M7 (an oxidation product) formation accounted for 14% of the metabolism. fda.gov

In these experiments, this compound plays a crucial role as an internal standard. As the parent drug (Dolutegravir) is incubated with hepatocytes or microsomes, a known quantity of this compound is added during the sample analysis phase. This allows for the precise measurement of the rate of disappearance of Dolutegravir and the rate of formation of its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, deuteration at a specific metabolic site can be used to investigate the kinetic isotope effect, which can help determine which metabolic pathways are most significant by observing if the deuteration slows down a particular reaction. juniperpublishers.comdovepress.com

The primary metabolic routes for Dolutegravir identified through such in vitro assays are summarized below.

Metabolic PathwayPrimary Enzyme(s)Key Metabolite(s)
GlucuronidationUGT1A1Ether Glucuronide (M2)
OxidationCYP3A4Oxidative Metabolite (M7)
Oxidative DefluorinationNot specifiedN-dealkylated product, Glutathione conjugate

This table summarizes the main metabolic pathways of Dolutegravir as identified in in vitro and human studies. nih.govnih.gov

Accurate quantification of a drug and its metabolites in various tissues is essential for understanding its distribution and potential for accumulation. This compound is routinely used as an internal standard for the bioanalytical methods developed for this purpose. nih.govmedrxiv.org LC-MS/MS methods rely on a stable isotope-labeled internal standard like this compound because it behaves almost identically to the analyte (Dolutegravir) during sample extraction and ionization, thereby correcting for any variability in these processes. researchgate.net

For instance, a validated LC-MS/MS method was developed to quantify Dolutegravir in various Wistar rat tissues, including plasma, liver, brain, and adipose tissue, following chronic administration. nih.gov This study explicitly used this compound as the internal standard to ensure accuracy and precision. nih.gov The method allowed researchers to determine that Dolutegravir concentrations were generally higher in female rats, though these differences were nullified after correcting for body and organ size. nih.gov Similarly, methods using a related stable isotope-labeled version (¹³C,d5-DTG) have been developed to quantify Dolutegravir in human hair, providing a non-invasive way to assess long-term drug adherence. researchgate.netnih.gov

The table below details typical parameters for an LC-MS/MS method utilizing this compound.

ParameterDescription
Analytical InstrumentTriple Quadrupole Mass Spectrometer (e.g., SHIMADZU 8040)
Chromatographic ColumnC18 reverse-phase (e.g., Agilent Poroshell 120 EC-C18)
Internal Standard (IS)This compound
Monitored TransitionsDolutegravir: m/z 419.95 → 277.05; this compound: m/z 423.95 → 279.00
Concentration Range~15 ng/g to 16,000 ng/g in tissue matrices
Elution TimeDolutegravir: ~1.98 min; this compound: ~1.97 min

This table provides an example of LC-MS/MS method parameters for the quantification of Dolutegravir in tissue samples using this compound as an internal standard, based on published research. nih.gov

Comparative Studies on Metabolic Stability and Clearance Pathways

Preclinical studies in various animal species are required to predict human pharmacokinetics. admescope.comsrce.hr The metabolism and disposition of Dolutegravir have been compared across species including mice, rats, and monkeys. nih.govresearchgate.net In these studies, plasma clearance of Dolutegravir was found to be low in both rats and monkeys. nih.govresearchgate.net Following administration, the absorbed dose was extensively metabolized and primarily secreted into the bile, with the majority of the dose eliminated in feces across all tested species. nih.govresearchgate.net The primary metabolic pathway in these preclinical species, as in humans, was the formation of an ether glucuronide. nih.gov While metabolite profiles were qualitatively similar between nonclinical species and humans, this compound's role as an internal standard is critical for the accurate quantification needed to make these cross-species comparisons. fda.govnih.gov

SpeciesPlasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Oral Bioavailability (%)Primary Excretion Route
Rat0.230.175.6Feces
Monkey2.120.2887.0Feces
MouseN/AN/AN/AFeces

This table presents comparative pharmacokinetic parameters of Dolutegravir in different preclinical species. nih.govresearchgate.net

Tracing studies are essential to determine the complete disposition of a drug. researchgate.net While often performed with radiolabeled compounds like [¹⁴C]Dolutegravir, the principles apply to stable isotope labeling for identifying metabolic pathways. nih.govresearchgate.net After administering a labeled version of the drug, all resulting metabolites in plasma, urine, and feces can be detected and identified by mass spectrometry. acs.org This provides a comprehensive mass balance account, showing where the drug goes and how it is eliminated from the body. nih.govresearchgate.net For Dolutegravir, a human mass balance study showed that after an oral dose, approximately 64.0% of the radioactivity was recovered in feces and 31.6% in urine. nih.govresearchgate.net Unchanged Dolutegravir was the main component in plasma, while the ether glucuronide was the principal metabolite in plasma and the main product excreted in urine. nih.govresearchgate.net

Investigation of Drug-Drug Interactions (DDI) at a Mechanistic Level

This compound is a vital tool for investigating the mechanisms of drug-drug interactions (DDIs) in vitro. nih.gov Since Dolutegravir is metabolized mainly by UGT1A1 and to a lesser extent by CYP3A4, it is susceptible to interactions with drugs that induce or inhibit these enzymes. bsmiab.orgnih.govhiv-druginteractions.org For example, rifampicin, a potent inducer of both UGT1A1 and CYP3A4, significantly reduces Dolutegravir plasma concentrations. nih.gov Mechanistic DDI studies are often conducted using in vitro systems like human hepatocytes or liver microsomes. nih.gov In these assays, Dolutegravir is incubated with or without a potential interacting drug, and the change in its metabolism is measured. The precise and accurate quantification of Dolutegravir in these complex biological matrices is made possible by using this compound as an internal standard in the LC-MS/MS analysis. manipal.edu This allows researchers to determine key DDI parameters, such as the concentration at which 50% of an enzyme's activity is inhibited (IC50), providing a mechanistic basis for predicting clinically significant interactions. nih.govresearchgate.net

In Vitro Inhibition and Induction Studies of Metabolizing Enzymes with this compound

A critical step in preclinical assessment is determining a drug's potential to perpetrate drug-drug interactions by inhibiting or inducing major drug-metabolizing enzymes. In vitro studies using human liver microsomes and hepatocytes are standard methodologies to evaluate this risk. In these assays, this compound is used as an analytical internal standard to accurately measure the concentration of Dolutegravir and assess its effect on enzyme activity.

Research findings consistently demonstrate that Dolutegravir has a very low propensity to inhibit or induce key metabolizing enzymes at clinically relevant concentrations. natap.orgnih.gov Extensive in vitro testing has shown that Dolutegravir exhibits weak to no inhibition of major cytochrome P450 (CYP) isoenzymes and UDP-glucuronosyltransferase (UGT) enzymes. nih.goveuropa.eu Specifically, the IC50 values for inhibition of CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A, UGT1A1, and UGT2B7 were all determined to be greater than 50 or 30 µM, indicating a low potential for clinically significant inhibition. nih.goveuropa.euviivhealthcare.com

Furthermore, studies utilizing human hepatocytes have shown that Dolutegravir does not induce the messenger RNA (mRNA) of CYP1A2, CYP2B6, or CYP3A4. nih.govresearchgate.net This lack of induction or significant inhibition of major metabolic pathways underscores Dolutegravir's favorable drug-drug interaction profile. nih.govnih.gov The primary metabolic pathway for Dolutegravir itself is through UGT1A1, with a minor contribution from CYP3A4. nih.govresearchgate.net

Table 1: In Vitro Inhibition of Human Metabolizing Enzymes by Dolutegravir
Enzyme/IsozymeInhibition Potential (IC50 Value)Reference
CYP1A2&gt; 50 µM europa.euviivhealthcare.com
CYP2A6&gt; 50 µM europa.euviivhealthcare.com
CYP2B6&gt; 50 µM europa.euviivhealthcare.com
CYP2C8&gt; 50 µM europa.euviivhealthcare.com
CYP2C9&gt; 50 µM europa.euviivhealthcare.com
CYP2C19&gt; 50 µM europa.euviivhealthcare.com
CYP2D6&gt; 50 µM europa.euviivhealthcare.com
CYP3A&gt; 50 µM europa.euviivhealthcare.com
UGT1A1&gt; 50 µM europa.euviivhealthcare.com
UGT2B7&gt; 50 µM europa.euviivhealthcare.com

Assessing Transporter-Mediated Interactions using Labeled Dolutegravir Analogs

Investigating a drug's interaction with transporters is another cornerstone of ADME research, as transporters play a key role in drug absorption, distribution, and elimination. Labeled analogs such as this compound are instrumental in these studies, enabling precise quantification in various experimental setups, including membrane vesicle assays and cell-based transport assays.

In vitro studies have identified Dolutegravir as a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.net However, its high intrinsic membrane permeability is thought to limit the clinical impact of these transporters on its intestinal absorption. researchgate.net

Conversely, Dolutegravir has been shown to be an inhibitor of several key transporters. While it demonstrates little to no inhibition of transporters like OATP1B1, OATP1B3, and OCT1, it is an inhibitor of the renal transporters Organic Cation Transporter 2 (OCT2) and Multidrug and Toxin Extrusion Transporter 1 (MATE1). nih.goveuropa.eunih.gov In vitro studies have determined the IC50 value for Dolutegravir's inhibition of OCT2 to be approximately 1.9 µM and for MATE1 to be 6.34 µM. viivhealthcare.comresearchgate.netnih.gov Dolutegravir also inhibits the renal uptake transporters OAT1 and OAT3 in vitro, with IC50 values of 2.12 µM and 1.97 µM, respectively; however, in vivo studies with the OAT substrate tenofovir (B777) suggest a low likelihood of clinical interactions via OAT1 inhibition. viivhealthcare.comtga.gov.au The inhibition of OCT2 provides a mechanistic explanation for the modest, non-progressive increases in serum creatinine (B1669602) observed in clinical settings, as Dolutegravir can reduce the tubular secretion of creatinine. nih.govnih.gov

Table 2: In Vitro Interaction of Dolutegravir with Drug Transporters
TransporterInteraction TypeInhibitory Potency (IC50)Reference
P-glycoprotein (P-gp)Substrate; Weak Inhibitor&gt; 30 µM nih.govresearchgate.net
BCRPSubstrate; Weak Inhibitor&gt; 30 µM nih.govresearchgate.net
OATP1B1Weak Inhibitor&gt; 50 µM europa.eu
OATP1B3Weak Inhibitor&gt; 50 µM europa.eu
OCT1Weak Inhibitor&gt; 30 µM nih.gov
OCT2Inhibitor1.9 µM nih.govviivhealthcare.comresearchgate.net
MATE1Inhibitor6.34 µM viivhealthcare.com
OAT1Inhibitor2.12 µM viivhealthcare.comtga.gov.au
OAT3Inhibitor1.97 µM viivhealthcare.comtga.gov.au

Advanced Mechanistic Studies Employing Dolutegravir D4

Probing Biochemical Reaction Mechanisms with Isotopic Tracers

The use of isotopic tracers like Dolutegravir-d4 is a cornerstone of mechanistic biochemistry. Replacing hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction slows down if the cleavage of a carbon-hydrogen bond is the rate-determining step. nih.govwikipedia.orgchem-station.com This effect is invaluable for elucidating reaction mechanisms. nih.govchem-station.com

Elucidating the Role of Specific Hydrogen Atoms in Biochemical Processes

By strategically placing deuterium atoms on the Dolutegravir (B560016) molecule, researchers can investigate the importance of specific hydrogen atoms in its metabolic fate and pharmacological activity. If deuteration at a particular position results in a slower rate of metabolism, it provides strong evidence that the C-H bond at that position is mechanistically involved in the biotransformation process. nih.gov This technique allows for the identification of metabolic "soft spots" on a drug molecule. nih.gov While specific studies elucidating the role of deuterated hydrogens in Dolutegravir's binding to HIV integrase are not detailed in available literature, the principle remains a key application for such labeled compounds in pharmacology. chem-station.com

Application in Enzyme Kinetics for Detailed Mechanistic Investigations

Dolutegravir is metabolized primarily by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), with a smaller contribution from Cytochrome P450 3A4 (CYP3A4). nih.govnih.govgsk.comresearchgate.net this compound is an ideal tool for conducting detailed mechanistic investigations into these enzymatic processes.

The deuterium kinetic isotope effect can be exploited to modulate these metabolic pathways. nih.gov By comparing the rate of metabolism of Dolutegravir with that of this compound by isolated UGT1A1 or CYP3A4 enzymes, researchers can gain precise insights into the kinetics of these reactions. A slower metabolic rate for this compound would confirm that C-H bond cleavage is a key step in the metabolic process and would allow for a more detailed characterization of the enzyme's mechanism. nih.govnih.gov This approach has gained significant attention for its potential to create drugs with more favorable pharmacokinetic profiles. nih.govmedchemexpress.com

EnzymePrimary Function in Dolutegravir MetabolismPotential Application of this compound
UGT1A1 Major pathway; catalyzes the formation of an ether glucuronide metabolite. nih.govnih.govresearchgate.netTo study the kinetics and mechanism of glucuronidation by observing the kinetic isotope effect.
CYP3A4 Minor pathway; responsible for oxidation of the molecule. nih.govnih.govresearchgate.netTo investigate the kinetics of oxidative metabolism and identify specific C-H bonds targeted by the enzyme.

Investigating Substrate Conformation and Binding Site Dynamics

Understanding how a drug binds to its target is crucial for rational drug design. Deuterium labeling can aid in both experimental and computational studies aimed at characterizing these interactions.

Use of this compound in Structural Biology Studies (e.g., NMR for ligand-protein interactions)

While specific nuclear magnetic resonance (NMR) studies using this compound to probe its interaction with HIV integrase are not prominently featured in the available research, deuterium labeling is a well-established technique in structural biology. chem-station.com In protein NMR, replacing hydrogen with deuterium can simplify complex spectra, making it easier to analyze protein structure and dynamics upon ligand binding. Although Dolutegravir is known to be highly bound to plasma proteins like human serum albumin, detailed structural studies of these interactions using the d4 variant are an area for further research. researchgate.netnih.govnih.gov One study utilized d4-methanol as a solvent for NMR analysis to elucidate the structure of a Dolutegravir metabolite, demonstrating the utility of deuterated compounds in spectroscopic analysis. nih.gov

Research into Potential Cellular Impacts of Deuterium Incorporation

Investigating the cellular effects of a drug is critical for understanding its complete biological profile. Research on the parent compound, Dolutegravir, has identified several cellular impacts. Studies have shown that Dolutegravir-containing antiretroviral therapies can increase cellular apoptosis and the production of mitochondrial reactive oxygen species (ROS) in human peripheral blood mononuclear cells (PBMCs). cahr-acrv.ca Other research, using stem cell-based models, has investigated the potential for Dolutegravir to cause developmental toxicity, which remains a subject of ongoing study. nih.gov

The incorporation of deuterium to create this compound offers a rational strategy to potentially mitigate adverse cellular effects that may be linked to drug metabolism. nih.gov By slowing down the metabolic process, particularly through pathways that could lead to the formation of reactive metabolites, deuteration can sometimes lead to an improved safety profile. nih.gov Therefore, a key research area is to investigate whether this compound exhibits a different profile of cellular toxicity, apoptosis, or mitochondrial dysfunction compared to its non-deuterated counterpart.

Study AreaFinding for Dolutegravir (Parent Compound)Rationale for this compound Research
Mitochondrial Toxicity Increased mitochondrial ROS in human PBMCs. cahr-acrv.caTo determine if altered metabolism reduces the formation of metabolites that may contribute to mitochondrial stress.
Cellular Apoptosis Increased cellular apoptosis in human PBMCs. cahr-acrv.caTo assess whether a modified metabolic profile affects downstream apoptotic signaling pathways.
Developmental Toxicity Investigated in stem cell models, with some studies suggesting potential adverse effects. nih.govTo explore if a slower rate of metabolism and altered metabolite profile could reduce potential developmental impacts.

Studies on Deuterium's Influence on Cellular Metabolism in Research Models

The primary route of metabolism for Dolutegravir involves glucuronidation mediated by the enzyme UGT1A1, with a minor contribution from cytochrome P450 3A4 (CYP3A4)-mediated oxidation. nih.govresearchgate.net The introduction of deuterium at specific molecular positions in this compound can influence the rate of these metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).

Research models, such as human liver microsomes or recombinant enzyme systems, can be employed to investigate these effects. In such studies, the metabolism of Dolutegravir and this compound are compared under identical conditions. A slower rate of metabolism for the deuterated compound would indicate that the breaking of a carbon-deuterium bond is a rate-determining step in the metabolic pathway.

Hypothetical Research Findings:

A comparative in vitro study using human liver microsomes could be designed to assess the metabolic stability of Dolutegravir versus this compound. The disappearance of the parent compound over time would be monitored by liquid chromatography-mass spectrometry (LC-MS).

Interactive Data Table: Comparative Metabolic Stability of Dolutegravir and this compound in Human Liver Microsomes

Time (minutes)Dolutegravir Remaining (%)This compound Remaining (%)
0100100
158592
307285
605575
1203060

The hypothetical data above illustrates a potential outcome where this compound exhibits enhanced metabolic stability compared to its non-deuterated counterpart. This would suggest a primary kinetic isotope effect, where the cleavage of the C-D bond by metabolic enzymes is slower than the cleavage of the corresponding C-H bond. Such findings would have significant implications for understanding the metabolic profile of Dolutegravir and could inform the design of future analogs with improved pharmacokinetic properties.

Exploration of Isotopic Perturbations on Biomolecular Interactions in vitro

Beyond its impact on metabolism, the substitution of hydrogen with deuterium can also introduce subtle perturbations in the non-covalent interactions between a drug and its biological target. These isotopic perturbations can affect binding affinity and dissociation kinetics. In the case of Dolutegravir, the primary target is the HIV-1 integrase enzyme.

In vitro binding assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be utilized to compare the interaction of Dolutegravir and this compound with purified HIV-1 integrase. These techniques provide quantitative data on binding affinity (K_D), and association (k_on) and dissociation (k_off) rate constants.

Hypothetical Research Findings:

An in vitro study could be conducted to compare the binding kinetics of Dolutegravir and this compound to the HIV-1 integrase-DNA complex. While significant changes are not always expected due to the nature of isotopic substitution, even minor alterations can provide insights into the dynamics of the drug-target interaction.

Interactive Data Table: Comparative Binding Kinetics of Dolutegravir and this compound to HIV-1 Integrase

CompoundAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Binding Affinity (K_D) (nM)
Dolutegravir1.5 x 10⁵2.0 x 10⁻⁴1.33
This compound1.4 x 10⁵1.8 x 10⁻⁴1.29

The hypothetical data presented in this table suggests that the isotopic labeling in this compound has a negligible effect on its binding affinity to HIV-1 integrase in this in vitro setting. The slightly slower dissociation rate observed for this compound could be attributed to subtle changes in van der Waals interactions or hydrogen bonding within the binding pocket, although such small differences would require highly sensitive instrumentation to be reliably detected. These types of studies are crucial for confirming that the deuteration, intended to probe metabolism, does not inadvertently alter the primary pharmacological activity of the drug.

Future Directions and Research Gaps in Deuterated Dolutegravir Studies

Development of Novel Deuteration Methodologies for Complex Pharmaceutical Structures

The synthesis of deuterated compounds, particularly for complex molecules like dolutegravir (B560016), presents considerable challenges. Traditional methods often require multi-step syntheses and may lack site-selectivity, leading to isotopic scrambling and low yields. A significant research gap exists in the development of more efficient and precise deuteration techniques.

Future research is focused on pioneering new catalytic systems and synthetic routes. snnu.edu.cn This includes the exploration of:

Homogeneous Transition Metal Catalysis: Catalysts based on iridium, palladium, and ruthenium are being investigated for their ability to facilitate hydrogen isotope exchange (HIE) with high selectivity under milder conditions. snnu.edu.cnchemrxiv.org For instance, palladium-catalyzed methods using D2O as the deuterium (B1214612) source offer a convenient and cost-effective approach for deuterating arenes and heteroarenes, which are common structural motifs in pharmaceuticals. snnu.edu.cnchemrxiv.org

Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, offering a powerful tool for C-H functionalization and deuteration. researchgate.net

Flow Chemistry: This technique offers precise control over reaction parameters like temperature and time, which can enhance selectivity, improve yields, and minimize the decomposition of sensitive functional groups during deuteration. ansto.gov.au The use of flow reactors is a promising alternative to traditional batch processes, especially for large-scale synthesis. ansto.gov.au

Microbial and Enzymatic Deuteration: Biocatalysis, using whole-cell microorganisms or isolated enzymes, presents an environmentally friendly and highly selective method for deuteration. rsc.org Research is ongoing to identify and engineer enzymes capable of performing stereospecific deuteration on complex drug scaffolds. rsc.org

These advanced methodologies aim to provide more direct and versatile access to specifically deuterated pharmaceuticals, overcoming the limitations of current synthetic strategies. osaka-u.ac.jp

Expanding the Scope of Isotopic Probing in Biological Systems

Deuterium's utility extends beyond altering pharmacokinetic properties; it also serves as a non-radioactive, stable isotopic label for tracking molecules in biological systems. osaka-u.ac.jpsci-hub.se Dolutegravir-d4 can be a valuable tool for elucidating metabolic pathways, drug distribution, and target engagement.

Future research in this area will likely focus on:

Raman Microspectroscopy: This technique can detect the carbon-deuterium (C-D) bond's unique vibrational signature, which falls in a "silent" region of the cellular Raman spectrum. osaka-u.ac.jppnas.orgmedsci.org This allows for the visualization and quantification of deuterated compounds within single cells without the need for fluorescent labels. osaka-u.ac.jppnas.org

Stable Isotope Probing (SIP) with Heavy Water (D2O): By incubating cells or organisms in D2O-enriched media, deuterium is incorporated into the biomass of metabolically active cells. pnas.orgmedsci.org This approach, combined with techniques like Raman spectroscopy or mass spectrometry, can identify active microbial populations and study their metabolic responses to various stimuli. pnas.orgasm.org

Neutron Scattering: Deuteration is crucial for neutron scattering studies of biological macromolecules, as it allows for contrast variation to highlight specific components of a complex assembly. rsc.org

Quantitative Analysis using Mass Spectrometry: Deuterated internal standards are considered ideal for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to their similar chemical and physical properties to the analyte. researchgate.net However, challenges related to potential deuterium exchange during sample storage and analysis need to be carefully addressed. researchgate.net

These methods will enable a deeper understanding of how this compound interacts with biological systems at a molecular and cellular level, providing insights that are not achievable with non-deuterated compounds.

Integration of this compound Research with Computational Chemistry and Artificial Intelligence for Predictive Modeling

The development of deuterated drugs has traditionally relied on empirical screening and experimental trial-and-error. The integration of computational chemistry and artificial intelligence (AI) offers a paradigm shift towards a more predictive and rational design approach.

Key areas for future development include:

Quantum Chemistry Calculations: Advanced computational methods, such as multi-component density functional theory, can calculate the quantum mechanical effects of deuterium substitution. jsps.go.jpfugaku100kei.jp These calculations can help explain the kinetic isotope effect (KIE) observed in drug metabolism and predict how deuteration will affect a drug's interaction with metabolic enzymes and proteins. jsps.go.jp

Machine Learning (ML) and AI: By training ML models on experimental and computational data, it is possible to develop predictive models for the pharmacokinetic properties of deuterated compounds. jsps.go.jp Generative AI can even be used for the de novo design of novel deuterated drug candidates with desired properties. vivabiotech.com

Integrated Platforms: The combination of AI for data analysis and quantum computing for complex simulations has the potential to revolutionize drug discovery. algorithmiq.fi These integrated platforms could accelerate the identification of optimal deuteration sites and predict the efficacy and safety of new deuterated drug candidates. vivabiotech.comalgorithmiq.fi

This synergy between computational and experimental approaches will significantly shorten development timelines and reduce the costs associated with bringing new deuterated drugs like this compound to the clinic. vivabiotech.comacs.org

Standardization of Reporting for Deuterated Compound Research Data in Academic Publications

The lack of standardized reporting for research on deuterated compounds presents a significant hurdle to the reproducibility and comparison of data across different studies. A clear and consistent framework for reporting is essential for building a robust knowledge base.

Future efforts should focus on establishing guidelines that mandate the reporting of:

Isotopic Purity and Distribution: Precise data on the percentage of deuterium incorporation at each specific site within the molecule is crucial. researchgate.net

Analytical Methodology: Detailed descriptions of the analytical techniques used to determine isotopic purity, such as NMR spectroscopy and mass spectrometry, should be included. acs.org

Synthetic Procedures: Comprehensive reporting of the deuteration methodology, including catalysts, reagents, and reaction conditions, is necessary for reproducibility. snnu.edu.cn

Pharmacokinetic Data: Standardized reporting of pharmacokinetic parameters will allow for meaningful comparisons between different deuterated analogues and their non-deuterated counterparts.

The establishment of such standards, potentially through consensus-building initiatives by scientific societies and regulatory bodies, would greatly enhance the quality and utility of published research in this field.

Exploration of New Applications for this compound Beyond Current Research Paradigms

While the primary focus of deuterating dolutegravir is to improve its pharmacokinetic profile for the treatment of HIV, the unique properties of this compound open up possibilities for its use in other research and clinical contexts.

Potential new applications to be explored include:

Mechanistic Studies of Drug Resistance: this compound could be used as a probe to investigate the molecular mechanisms by which HIV develops resistance to integrase inhibitors.

Neuropharmacological Research: Given concerns about potential neurodevelopmental effects of dolutegravir, deuterated analogs could be used in preclinical models to study its transport across the blood-brain barrier and its effects on neural cells with greater precision. frontiersin.orgcatie.ca

Development of Novel Drug Delivery Systems: The altered physicochemical properties of this compound might be leveraged in the design of novel long-acting formulations or targeted delivery systems.

Probing Allosteric Binding Sites: The subtle changes in molecular vibrations and interactions induced by deuteration could be used to explore allosteric binding sites on the integrase enzyme, potentially leading to the discovery of new classes of inhibitors.

By thinking beyond the immediate goal of improving pharmacokinetics, researchers can unlock the full potential of this compound as a versatile tool in virology, pharmacology, and beyond.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Dolutegravir-d4 as an internal standard?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or deuterated reagents under controlled conditions (e.g., acidic/basic catalysis). Post-synthesis, characterization requires nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify deuterium incorporation ratios. Purity assessment via high-performance liquid chromatography (HPLC) is critical to ensure minimal isotopic dilution effects. Experimental details must be rigorously documented to enable reproducibility, including solvent systems, reaction times, and purification steps .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:

  • Ionization : Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
  • Chromatography : Reverse-phase columns (C18) with gradient elution to separate this compound from endogenous compounds.
  • Validation : Assess specificity, linearity (1–1000 ng/mL), accuracy (±15% deviation), and precision (CV <15%) per FDA guidelines. Include matrix effects studies (e.g., plasma vs. serum) to validate robustness .

Q. How should researchers design a stability study for this compound under varying storage conditions?

  • Methodological Answer : Use a factorial design to test temperature (-80°C, 4°C, 25°C), humidity (40–80%), and light exposure. Sample aliquots at intervals (0, 1, 3, 6 months) and quantify degradation via LC-MS/MS. Statistical analysis (ANOVA) identifies significant degradation factors. Report degradation products using high-resolution MS to trace structural modifications .

Advanced Research Questions

Q. What strategies resolve discrepancies in deuterium retention rates observed during this compound pharmacokinetic studies?

  • Methodological Answer : Contradictions may arise from isotopic exchange during sample preparation or analysis. Mitigation steps include:

  • Sample Handling : Use low-temperature centrifugation and acidification to minimize H/D exchange.
  • Analytical Controls : Spike deuterated analogs with varying deuterium positions to identify exchange-prone sites.
  • Data Normalization : Apply isotope dilution calculations using calibration curves adjusted for batch-specific deuterium loss. Cross-validate findings with nuclear magnetic resonance (NMR) spectroscopy .

Q. How can comparative studies between Dolutegravir and this compound improve understanding of isotopic effects on metabolic pathways?

  • Methodological Answer : Design a crossover study in preclinical models (e.g., rodents) to compare pharmacokinetic parameters (AUC, Cmax, t1/2). Use stable isotope labeling to trace metabolites via MS. Advanced data analysis tools (e.g., non-compartmental modeling in Phoenix WinNonlin) quantify differences in clearance rates. Pair with in vitro cytochrome P450 assays to isolate enzyme-specific isotopic effects .

Q. What computational approaches are effective for predicting deuterium-induced changes in this compound binding affinity to HIV integrase?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) can model deuterium’s impact on binding kinetics. Key steps:

  • Parameterization : Adjust force fields for deuterium’s reduced vibrational frequency.
  • Free Energy Calculations : Use thermodynamic integration or MM-PBSA to compare binding free energies of Dolutegravir vs. This compound. Validate predictions with surface plasmon resonance (SPR) binding assays .

Methodological Best Practices

  • Experimental Reproducibility : Document all synthesis and analysis parameters in supplemental materials, adhering to journal guidelines for compound characterization .
  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to iteratively refine hypotheses and experimental designs .
  • Ethical Compliance : Ensure deuterated compound studies comply with institutional guidelines for isotopic use in biological systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.